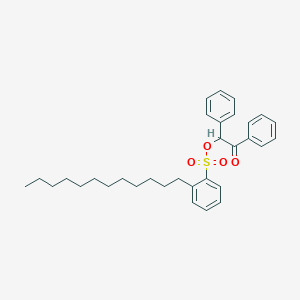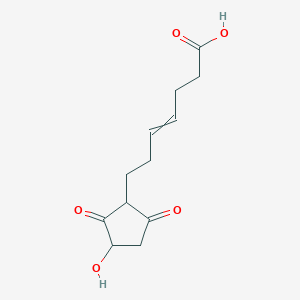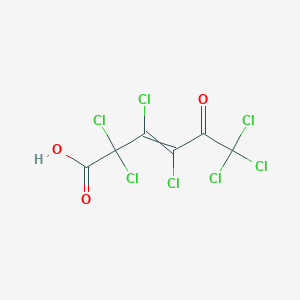
2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid is a chlorinated organic compound characterized by its high chlorine content and unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid typically involves the chlorination of precursor compounds under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process may be carried out in the presence of catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor compounds are subjected to chlorination in reactors designed to handle high volumes. The reaction conditions are optimized to ensure maximum yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the keto group to an alcohol.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dechlorinated compounds.
Applications De Recherche Scientifique
2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying chlorinated organic reactions.
Biology: The compound is studied for its potential biological activity and effects on living organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mécanisme D'action
The mechanism of action of 2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Disrupting cellular processes such as DNA replication, protein synthesis, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3’,4,5’,6-Heptachlorobiphenyl: Another chlorinated compound with similar structural features.
1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-: A related compound with multiple chlorine substitutions.
Uniqueness
2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid is unique due to its specific arrangement of chlorine atoms and the presence of a keto group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
101205-16-7 |
|---|---|
Formule moléculaire |
C6HCl7O3 |
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
2,2,3,4,6,6,6-heptachloro-5-oxohex-3-enoic acid |
InChI |
InChI=1S/C6HCl7O3/c7-1(3(14)6(11,12)13)2(8)5(9,10)4(15)16/h(H,15,16) |
Clé InChI |
YSXWWKXMWLUPDV-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(C(=O)O)(Cl)Cl)Cl)(C(=O)C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)
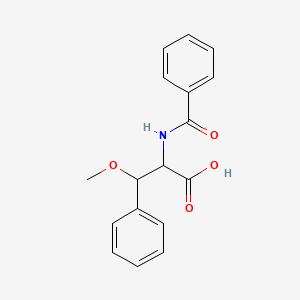
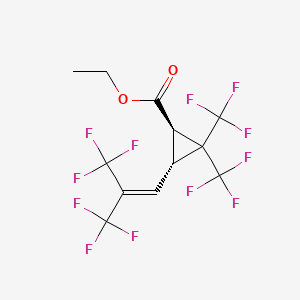
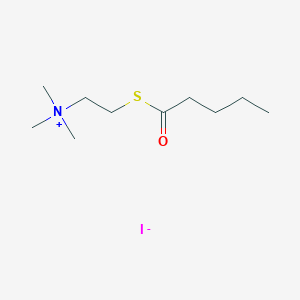



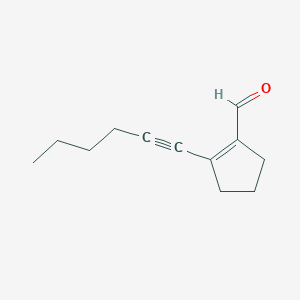
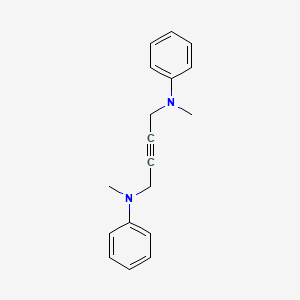
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)

![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)
